Methyl 2-oxo-1,3-oxazolidine-5-carboxylate
Overview
Description
Methyl 2-oxo-1,3-oxazolidine-5-carboxylate is a heterocyclic compound with a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-1,3-oxazolidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of amino alcohols with carbonyl compounds under acidic or basic conditions. Another method includes the cyclization of amino alcohols with carboxylic acids . The reaction conditions typically involve the use of catalysts such as ruthenium(II) complexes or pyridinium hydrobromide perbromide (PHPB) in water .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1,3-oxazolidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into oxazolidines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include oxazolidinones, oxazolidines, and various substituted derivatives, which have significant applications in medicinal and industrial chemistry .
Scientific Research Applications
Methyl 2-oxo-1,3-oxazolidine-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-oxo-1,3-oxazolidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 2-oxo-1,3-oxazolidine-5-carboxylate can be compared with other similar compounds, such as oxazolidinones and oxazolidines. These compounds share a similar core structure but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific reactivity and versatility in various chemical reactions .
List of Similar Compounds
- Oxazolidinones
- Oxazolidines
- Oxazoles
- Thiazoles
Biological Activity
Methyl 2-oxo-1,3-oxazolidine-5-carboxylate is a heterocyclic compound characterized by a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is , with a molecular weight of approximately 145.11 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Synthesis
The structural uniqueness of this compound allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Common methods for its synthesis include:
- Cyclization of Glycine and Methyl Glyoxylate : This method utilizes readily available starting materials to produce the oxazolidine framework.
- Reactions with Amino Alcohols : Under acidic or basic conditions, amino alcohols can react with carbonyl compounds to yield this compound.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study investigating various oxazolidine derivatives found that this compound demonstrated weak antimicrobial properties compared to other members of the oxazolidine family. However, its ability to inhibit bacterial growth suggests potential as a precursor for developing more effective antimicrobial agents.
Anticancer Potential
In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival. The mechanism of action is thought to involve inhibition of protein synthesis by binding to bacterial ribosomes, similar to other oxazolidinone antibiotics.
The biological activity of this compound can be attributed to its interactions with various biological systems. It may function as an enzyme inhibitor or modulator, influencing biochemical pathways critical for microbial growth and cancer cell viability.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid | C6H9NO4 | Contains an additional methyl group at position 5 |
Benzyl (4S,5R)-5-Methyl-2-Oxo-1,3-Oxazolidine | C10H11NO4 | Contains a benzyl group which alters its reactivity |
Methyl (4R,5R)-5-methyl-2-oxo-1,3-oxazolidine | C6H9NO4 | Different stereochemistry affecting biological properties |
This table highlights how structural variations can influence the biological activity of these compounds.
Future Directions in Research
Further investigation into the biological activity of this compound is warranted. Key areas for future research include:
- Mechanistic Studies : Understanding the precise molecular targets and pathways affected by this compound.
- Structure–Activity Relationship (SAR) Studies : Exploring how modifications to the chemical structure impact biological efficacy.
- In Vivo Studies : Evaluating the therapeutic potential in animal models to assess safety and efficacy before clinical trials.
Properties
IUPAC Name |
methyl 2-oxo-1,3-oxazolidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-9-4(7)3-2-6-5(8)10-3/h3H,2H2,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAIRDDVWDKCTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15042-69-0 | |
Record name | methyl 2-oxo-1,3-oxazolidine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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